4-AMINO-3-(4-METHOXYPHENYL)-5-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)-2,3-DIHYDRO-1,3-THIAZOLE-2-THIONE
Overview
Description
WAY-324340 is a chemical compound with the molecular formula C₁₈H₁₆N₄OS₂ and a molecular weight of 368.48 g/mol . It is known for its role as an inhibitor of myeloid cell leukemia 1 (Mcl-1), a protein that plays a crucial role in the regulation of apoptosis . This compound has garnered significant interest in scientific research due to its potential therapeutic applications in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-324340 involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by reacting 4-methoxyphenyl isothiocyanate with 2-aminothiazole under controlled conditions.
Benzimidazole Formation: The benzimidazole moiety is synthesized by reacting o-phenylenediamine with formic acid.
Industrial Production Methods
Industrial production of WAY-324340 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent product quality. The reaction conditions are carefully monitored to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
WAY-324340 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: WAY-324340 can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole or benzimidazole derivatives.
Scientific Research Applications
WAY-324340 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its role in inhibiting myeloid cell leukemia 1 (Mcl-1) and its effects on apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting cancer cells that overexpress myeloid cell leukemia 1 (Mcl-1).
Industry: Utilized in the development of new pharmaceuticals and as a tool compound in drug discovery.
Mechanism of Action
WAY-324340 exerts its effects by inhibiting the myeloid cell leukemia 1 (Mcl-1) protein, which is involved in the regulation of apoptosis. By binding to the Bcl-2 homology 3 (BH3) domain of myeloid cell leukemia 1 (Mcl-1), WAY-324340 prevents the interaction between myeloid cell leukemia 1 (Mcl-1) and pro-apoptotic proteins, thereby promoting apoptosis in cancer cells. This mechanism makes WAY-324340 a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
ABT-199: Another inhibitor of the Bcl-2 family of proteins, specifically targeting Bcl-2.
Navitoclax: Targets multiple Bcl-2 family proteins, including Bcl-2, Bcl-xL, and Bcl-w.
Obatoclax: A pan-Bcl-2 inhibitor that targets multiple Bcl-2 family proteins.
Uniqueness
WAY-324340 is unique in its selective inhibition of myeloid cell leukemia 1 (Mcl-1), making it a valuable tool for studying the role of myeloid cell leukemia 1 (Mcl-1) in apoptosis and for developing targeted cancer therapies. Unlike other inhibitors that target multiple Bcl-2 family proteins, WAY-324340 provides a more specific approach, reducing the potential for off-target effects .
Properties
IUPAC Name |
4-amino-3-(4-methoxyphenyl)-5-(1-methylbenzimidazol-2-yl)-1,3-thiazole-2-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c1-21-14-6-4-3-5-13(14)20-17(21)15-16(19)22(18(24)25-15)11-7-9-12(23-2)10-8-11/h3-10H,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSRSXROLQRGLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(N(C(=S)S3)C4=CC=C(C=C4)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618073-56-6 | |
Record name | 4-AMINO-3-(4-METHOXYPHENYL)-5-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-1,3-THIAZOLE-2(3H)-THIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.